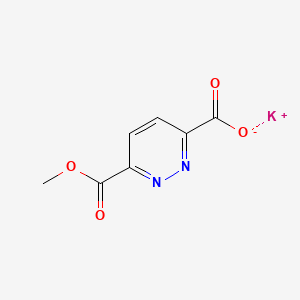
Potassium6-(methoxycarbonyl)pyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 6-(methoxycarbonyl)pyridazine-3-carboxylate is a chemical compound that belongs to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium 6-(methoxycarbonyl)pyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with potassium carbonate and methoxycarbonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Pyridazine derivative, potassium carbonate, methoxycarbonyl chloride.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Procedure: The pyridazine derivative is dissolved in the solvent, followed by the addition of potassium carbonate. Methoxycarbonyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Isolation: The product is isolated by filtration, followed by washing with a suitable solvent and drying under reduced pressure.
Industrial Production Methods
Industrial production of potassium 6-(methoxycarbonyl)pyridazine-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
Potassium 6-(methoxycarbonyl)pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxycarbonyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Amines or thiols in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
科学研究应用
Potassium 6-(methoxycarbonyl)pyridazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmacologically active molecules.
Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes, due to its unique structural properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and molecular targets.
作用机制
The mechanism of action of potassium 6-(methoxycarbonyl)pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, pyridazine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular pathways and targets depend on the specific application and the structure of the derivative.
相似化合物的比较
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the methoxycarbonyl and carboxylate groups.
Pyrimidine: A six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 3.
Pyrazine: A six-membered heterocyclic compound with nitrogen atoms at positions 1 and 4.
Uniqueness
Potassium 6-(methoxycarbonyl)pyridazine-3-carboxylate is unique due to the presence of both methoxycarbonyl and carboxylate groups, which impart distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for forming various derivatives with diverse applications.
属性
CAS 编号 |
2901103-29-3 |
|---|---|
分子式 |
C7H5KN2O4 |
分子量 |
220.22 g/mol |
IUPAC 名称 |
potassium;6-methoxycarbonylpyridazine-3-carboxylate |
InChI |
InChI=1S/C7H6N2O4.K/c1-13-7(12)5-3-2-4(6(10)11)8-9-5;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI 键 |
SBTSATWBYQEXNO-UHFFFAOYSA-M |
规范 SMILES |
COC(=O)C1=NN=C(C=C1)C(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


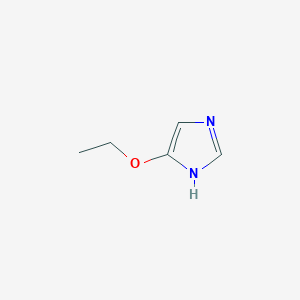
![Tert-butyl 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13458929.png)
![tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate](/img/structure/B13458933.png)
amine hydrochloride](/img/structure/B13458935.png)
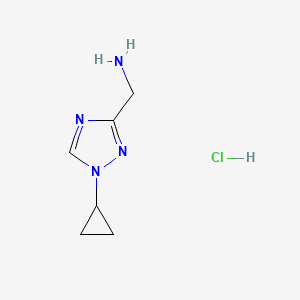
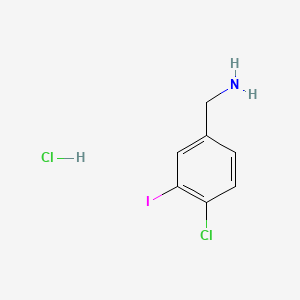
![6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458956.png)

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid](/img/structure/B13458976.png)
![1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13458985.png)
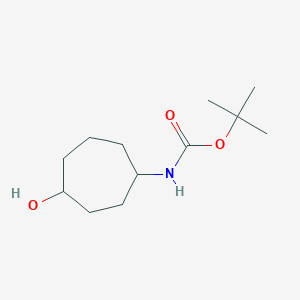
![3-ethynyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B13458993.png)
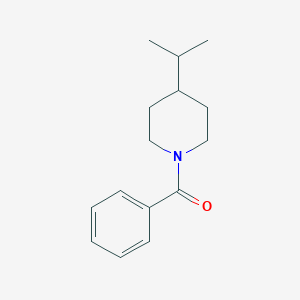
![{5-Oxaspiro[3.4]octan-6-yl}methanol](/img/structure/B13459009.png)
